4-(1-(Methylamino)ethyl)aniline
Description
4-(1-(Methylamino)ethyl)aniline is a secondary amine derivative of aniline, featuring a methylaminoethyl (-CH₂CH₂NHCH₃) substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
4-[1-(methylamino)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFXFNALRAVAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base . This method is practical and efficient, producing N-methylanilines selectively.
Industrial Production Methods
In industrial settings, the production of 4-(1-(Methylamino)ethyl)aniline may involve large-scale methylation processes using similar catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve the use of haloarenes or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
4-(1-(Methylamino)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of bioactive compounds with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(Methylamino)ethyl)aniline involves its interaction with various molecular targets. For example, in catalytic processes, the compound may undergo dehydrogenation and subsequent reactions to form new C–C or C–N bonds . The specific pathways and targets depend on the context of its use, such as in organic synthesis or pharmaceutical applications.
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Donating vs. Withdrawing Groups: The methylaminoethyl group in 4-(1-(Methylamino)ethyl)aniline is electron-donating, enhancing the aromatic ring's electron density. In contrast, sulfonyl (e.g., C₈H₁₁NO₂S ) and fluorine substituents (e.g., C₁₅H₁₅F₂NS ) are electron-withdrawing, reducing reactivity in electrophilic substitution reactions.
Pharmacological Activity
- Anti-Inflammatory Potential: The derivative (Z)-N-(1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline demonstrated 38.24% edema reduction at 3 hours in a carrageenan-induced paw edema model, outperforming simpler analogs . This suggests that hybrid structures combining methylaminoethyl and heterocyclic moieties enhance bioactivity.
- Solubility and Bioavailability: Hydrochloride salts (e.g., C₁₄H₁₆ClNS ) and polar groups (e.g., sulfonyl in C₈H₁₁NO₂S ) improve aqueous solubility, which is critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
